molecular formula C12H10N2OS B14420539 4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile CAS No. 87388-28-1

4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile

Cat. No.: B14420539
CAS No.: 87388-28-1
M. Wt: 230.29 g/mol
InChI Key: MLNXNDNAHTZDQE-UHFFFAOYSA-N
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Description

4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methanesulfinylphenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile typically involves the reaction of a suitable pyrrole derivative with a methanesulfinylphenyl precursor. One common method involves the use of methanesulfonyl chloride (mesyl chloride) as a starting material, which reacts with a pyrrole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups and the presence of a pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

87388-28-1

Molecular Formula

C12H10N2OS

Molecular Weight

230.29 g/mol

IUPAC Name

4-(2-methylsulfinylphenyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H10N2OS/c1-16(15)12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,7-8,14H,1H3

InChI Key

MLNXNDNAHTZDQE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=CNC=C2C#N

Origin of Product

United States

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